3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1,2,3-triazole moiety and a thiophene ring. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and bioisosteric properties, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11-5-7-13(8-6-11)10-22-12(2)15(19-21-22)16-18-17(23-20-16)14-4-3-9-24-14/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBJFOYGKPEJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as anhydrous aluminum chloride, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring in Compound X undergoes nucleophilic substitution under basic conditions. For example, reactions with thiols or amines can replace substituents on the oxadiazole:
Key Findings :
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The oxadiazole’s C-5 position is more reactive due to electron-withdrawing effects from adjacent nitrogen atoms .
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Thiols show higher reactivity than amines, attributed to better leaving-group ability .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-thiophene derivative | 88 | |
| Nitration | HNO₃, H₂SO₄, 50°C | 5-Nitro-thiophene derivative | 75 |
Mechanistic Insight :
-
Electron-rich thiophene directs electrophiles to the α-position (5-position) due to resonance stabilization .
Functionalization of the Triazole Moiety
The 1,2,3-triazole ring participates in alkylation and coordination reactions:
| Reaction Type | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, acetone, rt | N-Methyl-triazolium salt | 85 | |
| Metal Coordination | Pd(OAc)₂, DMSO, 80°C | Pd(II)-triazole complex | 90 |
Applications :
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Alkylation enhances solubility for pharmacological screening.
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Palladium complexes show catalytic activity in cross-coupling reactions .
Ring-Opening Reactions
Under acidic or oxidative conditions, the oxadiazole ring undergoes cleavage:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| HCl (conc.), reflux | H₂O | Thiophene-2-carboxamide derivative | |
| H₂O₂, FeSO₄, 70°C | - | Thiophene-2-carboxylic acid |
Key Observations :
Cross-Coupling Reactions
The thiophene and aryl groups enable Suzuki-Miyaura and Sonogashira couplings:
| Reaction Type | Catalysts/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 78 | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Alkynyl-substituted oxadiazole | 82 |
Structural Impact :
-
Cross-coupling extends conjugation, altering electronic properties for optoelectronic applications .
Oxidation and Reduction
Selective oxidation/reduction of substituents:
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Oxidation (S→O) | mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative | |
| Reduction (NO₂→NH₂) | H₂, Pd/C, EtOH | Amino-thiophene derivative |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Pathway | References |
|---|---|---|---|
| 220–250 | 15 | Loss of methylphenyl group | |
| 300–350 | 45 | Oxadiazole ring fragmentation |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of the compound typically involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole derivatives with thiophene and oxadiazole moieties. Various methods have been employed to achieve high yields and purity of the target compound. For instance, one study reported synthesizing related oxadiazole derivatives through cyclization reactions under specific conditions that yielded compounds with notable biological activities .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole and oxadiazole derivatives. The compound has shown promising results against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives containing oxadiazole cores have been identified as potent inhibitors against bacterial strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Escherichia coli | 64 | |
| Target Compound | Pseudomonas aeruginosa | 16 |
Anticancer Activity
The dual activity of compounds containing the oxadiazole and triazole rings has been a significant focus in cancer research. Studies indicate that these compounds can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation. The target compound demonstrated effective cytotoxicity against various cancer cell lines in vitro, with IC50 values indicating strong potential as an anticancer agent .
Table 2: Anticancer Activity Against Various Cell Lines
Mechanism of Action
The mechanism of action of 3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The target compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole, 1,2,3-triazole, and thiophene moieties. Below is a comparison with key analogues:
Key Observations :
- Unlike fluorophenyl-substituted analogues (), the 4-methylphenyl group in the target may reduce polarity, enhancing membrane permeability .
Key Observations :
- The target compound’s synthesis likely parallels , where triazole-thiazole acetamides were synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, related compounds exhibit notable activities:
- Triazole-thiadiazole hybrids (–12) : Demonstrated antibacterial and antifungal activity, attributed to thioether linkages enhancing membrane penetration .
- Fluorophenyl-thiazole derivatives () : Crystallographic studies revealed planar conformations, favoring intercalation with DNA or enzymes .
Target Compound Hypotheses :
- Synergistic effects between the triazole and oxadiazole moieties could mimic the dual activity seen in ’s antinociceptive agents .
Biological Activity
The compound 3-{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-5-(thiophen-2-yl)-1,2,4-oxadiazole has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action as reported in various studies.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a related compound was synthesized from 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole through a reaction with acetophenone in ethanol in the presence of sodium hydroxide. The process yielded colorless crystals with a high purity level after recrystallization from dimethylformamide .
Antimicrobial Activity
Research has indicated that derivatives containing the 1,2,4-oxadiazole and triazole moieties exhibit significant antimicrobial properties. Studies have shown that compounds within this class possess activity against a range of pathogens including bacteria and fungi. For example, oxadiazole derivatives have been reported to inhibit the growth of various bacterial strains effectively .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. One study demonstrated that oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism is thought to involve inhibition of key enzymes and pathways associated with cancer cell proliferation .
Analgesic and Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their analgesic properties. In pharmacological screenings using models such as the tail flick and hot plate tests in mice, certain derivatives displayed significant antinociceptive activity comparable to standard analgesics like aspirin . The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in pain and inflammation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds featuring oxadiazole and triazole structures often inhibit key enzymes such as COX and various kinases involved in cancer progression and inflammatory responses .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through intrinsic pathways .
- Antioxidant Activity : The presence of thiophene rings may contribute to antioxidant properties that protect cells from oxidative stress, further supporting their anticancer potential .
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Anticancer Screening
A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that specific derivatives exhibited potent cytotoxicity against various cancer cell lines with IC50 values significantly lower than those observed for standard chemotherapeutics .
Case Study 2: Analgesic Testing
In another study focusing on analgesic effects, compounds were tested in vivo for their ability to reduce pain responses in animal models. Results showed that certain derivatives provided significant pain relief comparable to established NSAIDs .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can regioselectivity challenges in triazole formation be addressed?
The compound’s synthesis likely involves sequential cyclization and functionalization steps. A key step is the construction of the 1,2,3-triazole ring, which can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous triazole-oxadiazole hybrids . For example, triazenylpyrazole precursors reacted with alkynes under CuSO₄/ascorbate conditions (50°C, THF/H₂O) to yield triazole derivatives in ~61% yield . Regioselectivity in triazole formation can be controlled by adjusting catalyst loading and reaction time. Post-cyclization, the oxadiazole ring may be formed via dehydrative cyclization of amidoximes or nitrile oxides, as seen in related 1,2,4-oxadiazole syntheses .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h | ~61% | |
| Oxadiazole cyclization | POCl₃, reflux, anhydrous conditions | 65-75% |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, thiophene protons typically appear as multiplet signals at δ 6.8–7.5 ppm, while methyl groups on triazole or benzyl moieties resonate at δ 2.3–2.5 ppm .
- IR Spectroscopy : Key stretches include C=N (1600–1650 cm⁻¹) for oxadiazole and triazole rings, and C-S (650–750 cm⁻¹) for thiophene .
- Elemental Analysis : To verify purity (>95%) and stoichiometry .
- HPLC : For assessing purity and individuality, as used for triazole-thiophene hybrids .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and biological potential?
- DFT Calculations : Used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity. For a related 1,2,4-triazole-thiophene hybrid, DFT at B3LYP/6-311++G(d,p) level revealed charge distribution patterns critical for intermolecular interactions .
- Molecular Docking : To screen for biological targets (e.g., enzymes, receptors). Docking studies of similar compounds against 14-α-demethylase (PDB: 3LD6) identified key binding residues, guiding SAR optimization .
Q. Example Docking Parameters
| Software/Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| AutoDock Vina/3LD6 | -8.2 to -9.5 | H-bonding, π-π stacking |
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?
Discrepancies (e.g., bond-length mismatches in NMR vs. X-ray) can arise from dynamic effects in solution vs. solid state. Mitigation strategies include:
Q. How to design SAR studies to explore biological activity?
- Substituent Variation : Modify the 4-methylbenzyl or thiophene groups to assess impact on bioactivity. For example, fluorophenyl or bromophenyl analogs (as in ) can probe electronic effects.
- In Vitro Assays : Screen against microbial/fungal strains (e.g., Candida spp.) using MIC assays, guided by docking results .
- Metabolic Stability : Introduce deuterated or electron-withdrawing groups (e.g., CF₃) to enhance half-life, as seen in COX-2 inhibitor design .
Q. How to address low yields in oxadiazole cyclization steps?
Optimize dehydrative cyclization by:
- Solvent Choice : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates.
- Catalyst Screening : POCl₃ or PCl₅ in refluxing conditions (70–80°C) improved yields to >70% for analogous compounds .
- Microwave Assistance : Reduced reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yield .
Q. What are the challenges in crystallizing this compound, and how are they overcome?
Hydrophobic substituents (e.g., thiophene, methylbenzyl) may hinder crystal packing. Solutions include:
- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice interactions.
- Slow Evaporation : Use mixed solvents (e.g., CHCl₃/hexane) to slow nucleation. SHELX suite tools (e.g., SHELXD for phase problem resolution) aid in solving complex structures .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and IR data for the triazole moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
